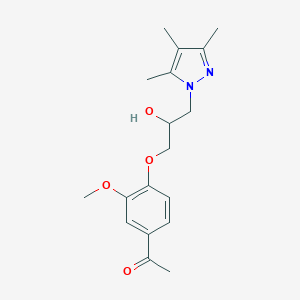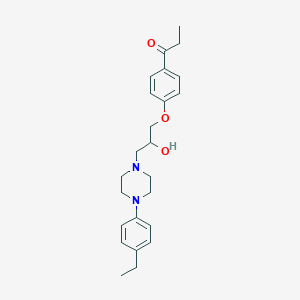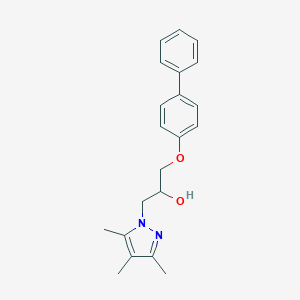
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCA is a member of the acetylcholinesterase inhibitor family, which is a class of compounds that are known to enhance the activity of the neurotransmitter acetylcholine in the brain.
作用機序
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor, which means that it enhances the activity of the neurotransmitter acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a wide range of cognitive functions, including learning and memory. By inhibiting the activity of acetylcholinesterase, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide increases the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have antioxidant and anti-inflammatory properties. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively low toxicity, which makes it a safe compound to use in lab experiments. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has also been shown to have good bioavailability, which means that it is easily absorbed by the body. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively short half-life, which means that it is quickly metabolized and eliminated from the body.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. One area of research is the development of more potent and selective acetylcholinesterase inhibitors. Another area of research is the study of the potential therapeutic applications of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of novel drug delivery systems may improve the bioavailability and half-life of N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, which may enhance its therapeutic potential.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, or N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide is an acetylcholinesterase inhibitor that has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to increase the levels of BDNF in the brain. While N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has several advantages, such as its low toxicity and good bioavailability, it also has some limitations, such as its relatively short half-life. Future research on N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide may lead to the development of more potent and selective acetylcholinesterase inhibitors, as well as the identification of novel therapeutic applications.
合成法
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methylaniline with pyrrolidine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide. Other methods include the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrolidine and acetamide, or the reaction of 5-chloro-2-methylbenzoyl isocyanate with pyrrolidine and acetic acid.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the progressive loss of cognitive function. One of the hallmarks of Alzheimer's disease is the accumulation of amyloid-beta plaques in the brain. N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which may slow down the progression of Alzheimer's disease.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-5-11(14)8-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODLAXLYWFKADU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


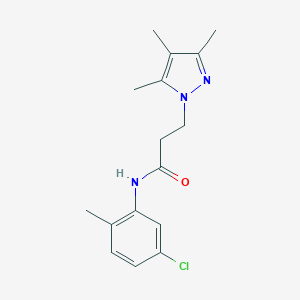
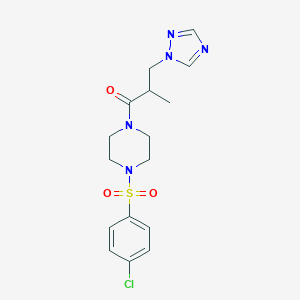
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)

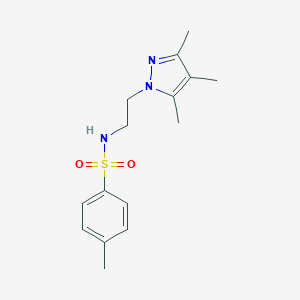
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)
![3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B500321.png)

